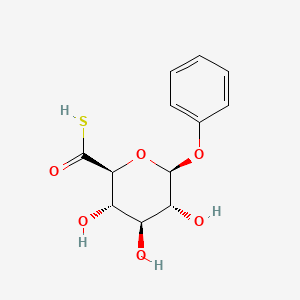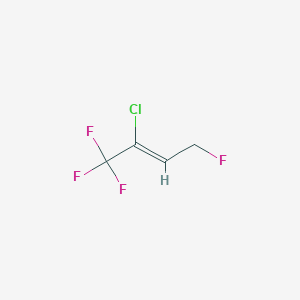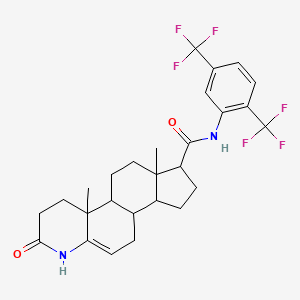
Delta-5(6)-Dutasteride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-5(6)-Dutasteride is a synthetic compound known for its role in inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone linked to conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). By inhibiting this enzyme, this compound helps reduce the levels of DHT in the body, thereby mitigating the symptoms associated with these conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Delta-5(6)-Dutasteride involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow techniques and advanced purification methods.
化学反応の分析
Types of Reactions: Delta-5(6)-Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
科学的研究の応用
Delta-5(6)-Dutasteride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Primarily used in the treatment of BPH and androgenetic alopecia. Research is ongoing to explore its potential in treating other conditions such as prostate cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
作用機序
Delta-5(6)-Dutasteride exerts its effects by inhibiting the enzyme 5-alpha-reductase. This inhibition prevents the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing the levels of DHT in the body. The reduction in DHT levels leads to a decrease in the size of the prostate gland and a reduction in hair loss. The molecular targets include the active sites of the 5-alpha-reductase enzyme, and the pathways involved are primarily related to androgen metabolism.
類似化合物との比較
Finasteride: Another 5-alpha-reductase inhibitor, but with a different chemical structure and slightly different efficacy profile.
Epristeride: Similar in function but less commonly used.
Alfatradiol: Used topically for hair loss, with a different mechanism of action.
Uniqueness: Delta-5(6)-Dutasteride is unique in its ability to inhibit both type I and type II isoforms of the 5-alpha-reductase enzyme, making it more effective in reducing DHT levels compared to other inhibitors like Finasteride, which primarily inhibits type II.
特性
分子式 |
C27H30F6N2O2 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC名 |
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36) |
InChIキー |
BPXPCWANWHJPEV-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


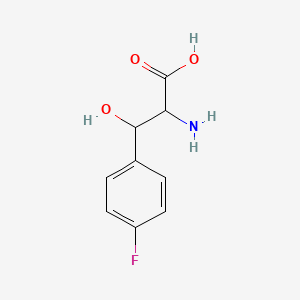
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
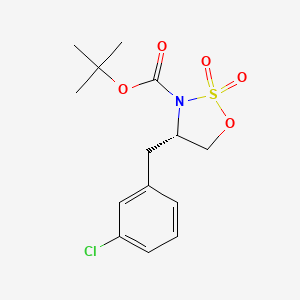

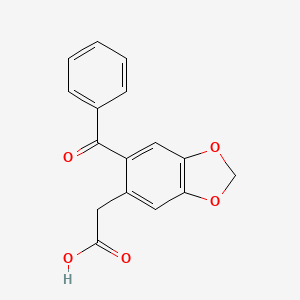
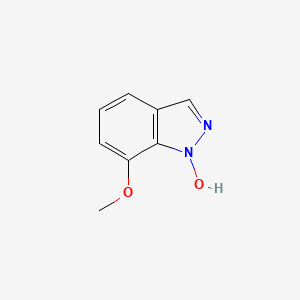
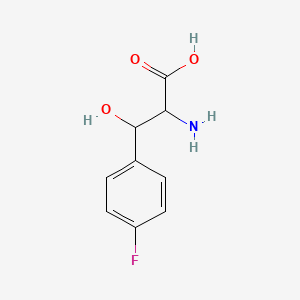
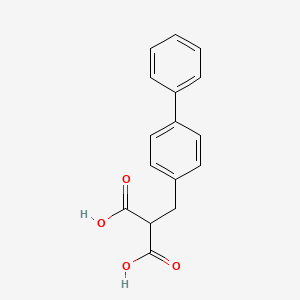
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)


![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
